molecular formula C17H10ClF3N6O B2414686 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine CAS No. 892772-25-7

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2414686
CAS No.: 892772-25-7
M. Wt: 406.75
InChI Key: NUBMPMHADMTYGT-UHFFFAOYSA-N
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Description

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H10ClF3N6O and its molecular weight is 406.75. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research indicates that certain derivatives of 1,2,4-triazole and 1,2,4-oxadiazole possess notable antimicrobial properties. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives demonstrating good to moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Hu et al. (2005) reported that oxadiazole derivatives incorporating a pyridyl triazole ring showed significant antibacterial activity, suggesting potential as antibacterial candidate drugs (Hu et al., 2005).

Synthesis and Structural Analysis

The synthesis of such compounds involves complex chemical processes, as detailed by Jäger et al. (2002), who explored the ring-fission and C–C bond cleavage reactions in N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine (Jäger et al., 2002). Additionally, studies like those by Buscemi et al. (1996) on photoinduced molecular rearrangements of 1,2,4-oxadiazoles highlight the complex photochemistry involved in the synthesis of such compounds (Buscemi et al., 1996).

Biological Screening and Pharmaceutical Potential

Compounds containing 1,2,4-triazole and 1,2,4-oxadiazole structures are also subject to biological screening for potential pharmaceutical applications. For instance, Bekircan et al. (2015) synthesized novel compounds derived from 4H-1,2,4-triazol-4-yl acetohydrazide and tested them for lipase and α-glucosidase inhibition, revealing promising results (Bekircan et al., 2015).

Properties

IUPAC Name

5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N6O/c18-11-7-3-1-5-9(11)15-23-16(28-25-15)13-14(22)27(26-24-13)12-8-4-2-6-10(12)17(19,20)21/h1-8H,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBMPMHADMTYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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